molecular formula C10H19NO4S B12806610 Boc-L-Cys(Et)-OH

Boc-L-Cys(Et)-OH

Cat. No.: B12806610
M. Wt: 249.33 g/mol
InChI Key: IBCCMMVPGKVLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butyloxycarbonyl-L-cysteine ethyl ester, commonly known as Boc-L-Cys(Et)-OH, is a derivative of the amino acid cysteine. This compound is widely used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The Boc group (tert-butyloxycarbonyl) is a protecting group that prevents unwanted side reactions, making it easier to synthesize peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Cys(Et)-OH typically involves the protection of the amino group of L-cysteine with the Boc group. This is achieved by reacting L-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-L-cysteine is then esterified with ethanol in the presence of a catalyst such as hydrochloric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-L-Cys(Et)-OH undergoes several types of chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-L-Cys(Et)-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The primary mechanism of action of Boc-L-Cys(Et)-OH involves the protection of the amino group during chemical reactions. The Boc group prevents unwanted side reactions by blocking the amino group, allowing for selective reactions at other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

    Boc-L-Cys-OH: Similar to Boc-L-Cys(Et)-OH but without the ethyl ester group.

    Fmoc-L-Cys(Et)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group for amino protection.

    Cbz-L-Cys(Et)-OH: Uses the carbobenzoxy (Cbz) group for amino protection.

Uniqueness

This compound is unique due to its combination of the Boc protecting group and the ethyl ester group. This combination provides enhanced stability and solubility, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

3-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-5-16-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCCMMVPGKVLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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